![molecular formula C18H24N2O4 B3017001 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 899982-38-8](/img/structure/B3017001.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

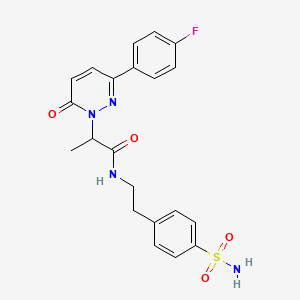

The compound N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide is a member of the oxalamide family, which is known for its diverse range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and synthetic strategies that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related oxy-oxazolidinones, which are structurally similar to oxalamides, is described in the first paper. The authors present an efficient synthetic route to 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, a new class of oxy-oxazolidinones, through a double cyclization of O-acylated α-hydroxyamides. This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of oxalamides, in general, includes a central oxalamide moiety flanked by various substituents that can significantly influence the compound's properties and reactivity. The structure is characterized by the presence of amide groups, which can engage in hydrogen bonding and other intermolecular interactions. These structural features are important for the biological activity of the compounds .

Chemical Reactions Analysis

The second paper discusses a novel acid-catalyzed rearrangement of oxiranes leading to the synthesis of di- and mono-oxalamides. This method involves a Meinwald rearrangement sequence, which could be relevant for the synthesis or transformation of this compound. The rearrangement could potentially be used to introduce or modify substituents on the oxalamide core .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of oxalamides and related compounds can be inferred. These compounds typically exhibit solid-state stability and may have varying solubilities in organic solvents based on their substituents. The presence of amide groups suggests the potential for hydrogen bonding, which can affect the compound's melting point, solubility, and other physical properties .

The third paper, while not directly related to oxalamides, discusses the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and their antiviral activity. This highlights the potential for spirocyclic compounds, which share structural similarities with this compound, to exhibit significant biological activities .

Applications De Recherche Scientifique

Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a related compound, has shown effectiveness as a ligand in copper-catalyzed coupling reactions, particularly for the combination of (hetero)aryl halides with 1-alkynes. This coupling process is facilitated by the unique properties of the compound, leading to the formation of internal alkynes in diverse forms (Chen, Li, Xu, & Ma, 2023).

Chemical Synthesis

A novel synthetic approach using related oxalamides for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed. This method is notable for its simplicity and high yield, offering a new formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives. These derivatives are important structural sub-units in several classes of bioactive compounds, highlighting the compound's role in medicinal chemistry (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Biological Applications

The compound has been explored for its potential as a pig pheromonal odorant. A synthesized variant was shown to advance estrus in pigs, indicating its potential for increasing reproduction efficiency in animal husbandry (박창식, 송석오, 임재삼, 성민규, & 성낙도, 2009).

Corrosion Inhibition

Research has shown the effectiveness of spirocyclopropane derivatives, related to the compound , in protecting mild steel from corrosion in acidic environments. This demonstrates the compound's potential utility in materials science and industrial applications (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Propriétés

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-12-5-6-15(13(2)9-12)20-17(22)16(21)19-10-14-11-23-18(24-14)7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHQVROWOGZNQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)